molecular formula C7H13BO2SSi B145644 (5-(Trimethylsilyl)thiophen-2-yl)boronic acid CAS No. 138983-68-3

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

Cat. No. B145644
CAS RN: 138983-68-3
M. Wt: 200.14 g/mol
InChI Key: AQGYVHCUBBYEGM-UHFFFAOYSA-N
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Description

“(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C7H13BO2SSi and a molecular weight of 200.14 g/mol. It is a derivative of boronic acid, which is a class of compounds that are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, often involves borylation approaches . Protodeboronation, a process that removes the boron moiety from boronic esters, is a key step in the synthesis of these compounds . This process can be catalyzed using a radical approach .


Molecular Structure Analysis

The molecular structure of “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a trimethylsilyl group and a boronic acid group.


Chemical Reactions Analysis

Boronic acid derivatives, including “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid”, are involved in various chemical reactions. They are used in Suzuki-Miyaura cross-couplings, a type of reaction that forms carbon-carbon bonds . The boron moiety in these compounds can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Drug Discovery and Development

Boronic acids are pivotal in the realm of medicinal chemistry, where their incorporation into drug molecules has been linked to enhanced potency and improved pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, underscoring their significance in therapeutic interventions. These compounds offer a promising avenue for future drug discovery efforts, especially in addressing diseases with unmet medical needs (Plescia & Moitessier, 2020).

Material Science and Environmental Applications

Boronic acids play a crucial role in materials science, particularly in the development of innovative materials for environmental applications. For instance, the removal of boron from seawater during desalination processes involves the use of reverse osmosis membranes, highlighting the environmental significance of boron chemistry. This research indicates potential for optimizing boron removal techniques, which is essential for providing safe drinking water (Tu, Nghiem, & Chivas, 2010).

Biosensors and Diagnostic Tools

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives exemplifies the application of boronic acids in creating sensitive and selective sensors for biological molecules. These sensors, capable of detecting sugars, glycated hemoglobin, and fluoride ions, demonstrate the utility of boronic acids in non-enzymatic glucose sensing and other diagnostic applications (Wang et al., 2014).

Antifungal and Antimicrobial Research

Boronic acid compounds, due to their unique biochemical interactions, have shown potential as antifungal and antimicrobial agents. Research into the mechanism of action of these compounds has opened new avenues for the development of treatments for fungal infections and for understanding their role in microbial resistance (Arvanitis, Rook, & Macreadie, 2020).

Nuclear Reactor Safety

In the context of nuclear reactors, boron plays a critical role in reactivity control. The uniform distribution of boron concentration is vital for the safe operation of reactors, and research into boron dilution accidents emphasizes the importance of understanding boron chemistry in ensuring nuclear safety (Yu et al., 2020).

Mechanism of Action

Target of Action

The primary target of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, such as our compound of interest, acts as a nucleophile. It transfers the organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid, like other boronic acids and their esters, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of some boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Safety and Hazards

While specific safety and hazard information for “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” is not available from the search results, boronic acids and their derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research involving “(5-(Trimethylsilyl)thiophen-2-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and applications in organic synthesis .

properties

IUPAC Name

(5-trimethylsilylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGYVHCUBBYEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570445
Record name [5-(Trimethylsilyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

CAS RN

138983-68-3
Record name [5-(Trimethylsilyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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